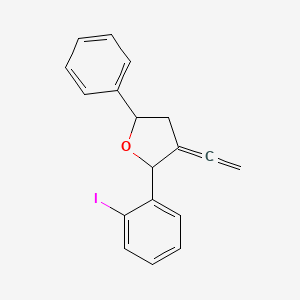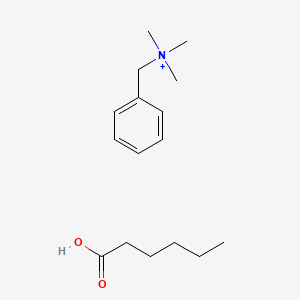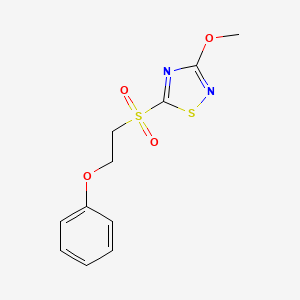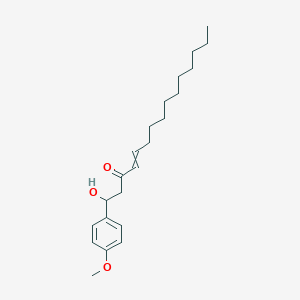![molecular formula C14H18O2 B14177609 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene CAS No. 915287-62-6](/img/structure/B14177609.png)
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a methoxy group and two alkenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the cross olefin metathesis reaction. In this method, eugenol and a suitable olefin are reacted in the presence of a Grubbs catalyst. The reaction typically takes place under an inert atmosphere at elevated temperatures. For example, a mixture of eugenol and (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one can be stirred with Grubbs catalyst in dichloromethane at 40°C for 2 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the alkenyl groups to alkyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield epoxides, while hydrogenation can produce saturated hydrocarbons.
Scientific Research Applications
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and hybrid compounds.
Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents for treating infections.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to eugenol suggests similar modes of action.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, a naturally occurring compound with similar structural features.
Isoeugenol: 4-Prop-1-en-1-yl-2-methoxyphenol, another derivative of eugenol with a different alkenyl group.
Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, which has an additional methoxy group on the benzene ring.
Uniqueness
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene is unique due to the presence of two distinct alkenyl groups, which can influence its reactivity and biological activity. This structural feature sets it apart from other similar compounds and may contribute to its specific applications in various fields.
Properties
CAS No. |
915287-62-6 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-but-2-enoxy-2-methoxy-4-prop-1-enylbenzene |
InChI |
InChI=1S/C14H18O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
KRELTNOHJICPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=C(C=C(C=C1)C=CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)


![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)


![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)

![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
